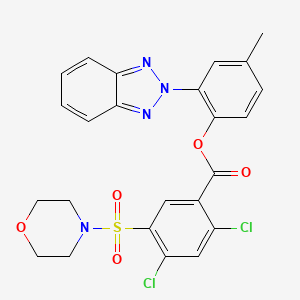![molecular formula C20H24Br2N4O B11560406 2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11560406.png)
2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide is a complex organic compound with a molecular formula of C18H21Br2N3O
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide typically involves a multi-step process. The initial step often includes the bromination of 4-methylphenylamine to produce 2,6-dibromo-4-methylphenylamine. This intermediate is then reacted with acetohydrazide under controlled conditions to form the desired compound. The reaction conditions usually involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. Safety measures are also critical due to the handling of bromine and other reactive chemicals.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bromine sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2,6-Dichloro-4-methylphenyl)amino]-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide
- 2-[(2,6-Difluoro-4-methylphenyl)amino]-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide
Uniqueness
2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity compared to its chloro or fluoro analogs. The bromine atoms can enhance the compound’s ability to participate in specific chemical reactions and may also affect its interaction with biological targets.
Propiedades
Fórmula molecular |
C20H24Br2N4O |
|---|---|
Peso molecular |
496.2 g/mol |
Nombre IUPAC |
2-(2,6-dibromo-4-methylanilino)-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C20H24Br2N4O/c1-4-26(5-2)16-8-6-15(7-9-16)12-24-25-19(27)13-23-20-17(21)10-14(3)11-18(20)22/h6-12,23H,4-5,13H2,1-3H3,(H,25,27)/b24-12+ |
Clave InChI |
YWCLZHMHKAFQGD-WYMPLXKRSA-N |
SMILES isomérico |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CNC2=C(C=C(C=C2Br)C)Br |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CNC2=C(C=C(C=C2Br)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-phenyl-1,3-benzoxazol-5-amine](/img/structure/B11560323.png)

![3-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11560331.png)
![2,4-Dichloro-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide](/img/structure/B11560339.png)
![N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B11560346.png)
![6-Ethyl-2-[(4-fluorophenyl)carbonyl]-5-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B11560357.png)

![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B11560367.png)
![(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2,3-dichlorophenyl)butanamide](/img/structure/B11560373.png)
![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11560374.png)
![(2Z)-1-(2,4-dinitrophenyl)-2-[1-(1-methylcyclohexyl)ethylidene]hydrazine](/img/structure/B11560379.png)
![3-(4-chlorophenyl)-4-(4-ethylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11560382.png)
![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-nitrobenzohydrazide](/img/structure/B11560391.png)
![N,N'-bis[(Z)-(4-methoxyphenyl)methylidene]biphenyl-2,2'-diamine](/img/structure/B11560392.png)
